![molecular formula C10H12Ba2N5O13P3 B13808620 [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)” is a complex chemical entity that features a purine base, a ribose sugar, and multiple phosphate groups. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of barium(2+) indicates that it is a barium salt of the nucleotide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of enzymatic or chemical reactions starting from glucose.
Attachment of the Purine Base: The purine base, adenine, is attached to the ribose sugar through a glycosidic bond. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Phosphorylation: The ribose sugar is then phosphorylated at multiple positions using phosphorylating agents like phosphoric acid or its derivatives. This step is crucial for adding the phosphate groups to the sugar.
Formation of the Barium Salt: Finally, the phosphorylated nucleotide is reacted with barium chloride to form the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Ribose and Adenine: These components are produced in large quantities using biotechnological methods.
Automated Phosphorylation: Automated systems are used to phosphorylate the ribose sugar efficiently.
Purification and Crystallization: The final product is purified and crystallized to obtain the barium salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, converting them to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Products with oxidized purine bases.
Reduced Phosphates: Products with reduced phosphate groups.
Substituted Nucleotides: Nucleotides with different functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a model nucleotide in studies of nucleotide behavior and interactions. It is also used in the synthesis of nucleotide analogs for research purposes.
Biology
In biological research, this compound is used to study the mechanisms of nucleotide incorporation into DNA and RNA. It is also used in enzyme assays to investigate the activity of nucleotide-processing enzymes.
Medicine
The compound has potential applications in medicine, particularly in the development of nucleotide-based drugs. It is used in the design of antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with nucleotide-binding proteins and enzymes. The purine base binds to specific sites on these proteins, while the phosphate groups interact with other regions. This binding can activate or inhibit the activity of the proteins, leading to various biological effects. The barium ion may also play a role in stabilizing the structure of the compound and enhancing its interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with three phosphate groups, used as an energy carrier in cells.
Guanosine Triphosphate (GTP): Another nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
The compound is unique due to the presence of barium(2+), which distinguishes it from other nucleotides. This barium salt form may have different solubility and stability properties, making it useful in specific applications where other nucleotides may not be suitable.
Propiedades
Fórmula molecular |
C10H12Ba2N5O13P3 |
|---|---|
Peso molecular |
777.8 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+) |
InChI |
InChI=1S/C10H16N5O13P3.2Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
LSGIBXSWBNWNMM-IDIVVRGQSA-J |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)

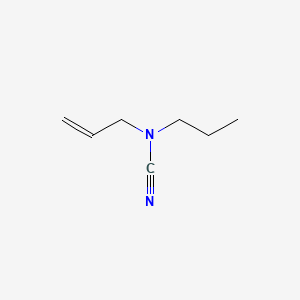
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
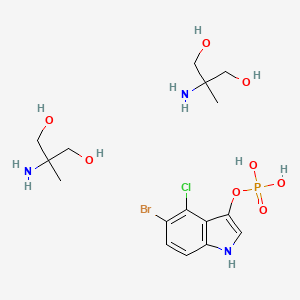

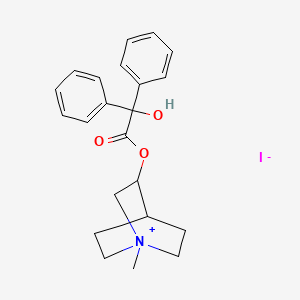
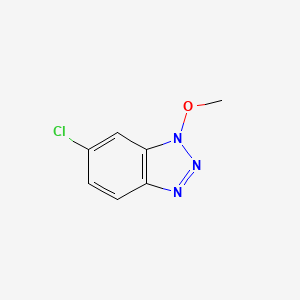
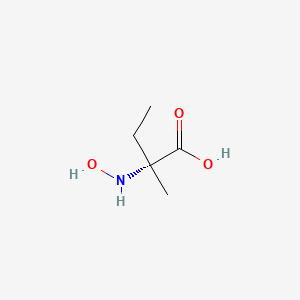
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
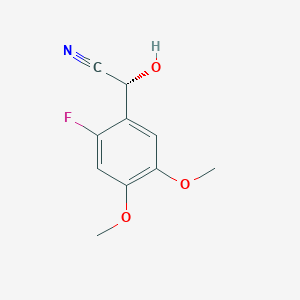
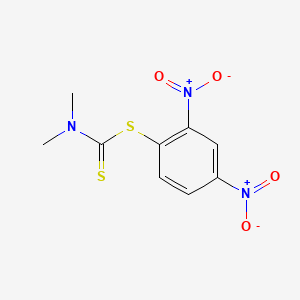
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
